Kuwanol A

Diabetic complications TGF-β1 signaling Fibrosis

Kuwanol A (CAS 96562-91-3, C₃₄H₂₈O₈, MW 564.58 g/mol) is a phenolic natural product classified as a mulberry Diels–Alder-type adduct (MDAA) featuring a stilbene-derived dienophile, originally isolated from the cultivated mulberry tree Morus bombycis Koidz. and also reported from Morus alba L.

Molecular Formula C34H28O8
Molecular Weight 564.6 g/mol
Cat. No. B1254806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKuwanol A
Synonymskuwanol A
Molecular FormulaC34H28O8
Molecular Weight564.6 g/mol
Structural Identifiers
SMILESCC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C=CC6=C(C=C(C=C6)O)O)C7=C(C=C(C=C7)O)O
InChIInChI=1S/C34H28O8/c1-17-10-24-23-8-6-22(37)16-30(23)41-34(26-9-7-21(36)15-28(26)39)33(24)25(11-17)32-29(40)12-18(13-31(32)42-34)2-3-19-4-5-20(35)14-27(19)38/h2-9,11-16,24-25,33,35-40H,10H2,1H3/b3-2+/t24-,25-,33-,34+/m1/s1
InChIKeyNDPFVAZTXGLXHQ-QSKHTNTISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kuwanol A for Research Procurement: Sourcing the Under-Studied Morus Stilbene Diels–Alder Adduct


Kuwanol A (CAS 96562-91-3, C₃₄H₂₈O₈, MW 564.58 g/mol) is a phenolic natural product classified as a mulberry Diels–Alder-type adduct (MDAA) featuring a stilbene-derived dienophile, originally isolated from the cultivated mulberry tree Morus bombycis Koidz. and also reported from Morus alba L. and Morus australis [1]. Unlike the more extensively characterized flavone-series kuwanons (e.g., Kuwanon A, CAS 62949-77-3), Kuwanol A bears a distinct polycyclic skeleton assembled via an intermolecular [4+2] cycloaddition, placing it in a structurally unique subclass within Morus phenolic constituents [2]. Its reported biological activities—TGF-β1 signaling inhibition, antimicrobial potential, and tyrosinase inhibition—remain primarily documented in patents and vendor technical notes, with peer-reviewed quantitative pharmacology still nascent [3].

1
TGF-β1 pathway inhibition study fit
Patent-reported target context
2
Antimicrobial screening (oral pathogens)
Formula-specific patent designation
3
Enantiopure MDAA reference standard
Published enantioselective synthesis
4
Exploratory tyrosinase research scaffold
Unique pentacyclic architecture

Why Kuwanol A Cannot Be Substituted by Kuwanon A or Simple Stilbenes: Structural and Mechanistic Divergence


Procurement decisions involving Morus-derived phenolics are complicated by frequent identity conflation between Kuwanol A (a stilbene-type MDAA) and Kuwanon A (a prenylated flavone, CAS 62949-77-3), as multiple vendor databases incorrectly cross-attribute bioactivity data such as the NO production IC₅₀ of 10.5 μM—a value established for Kuwanon A, not Kuwanol A [1]. Substituting Kuwanol A with Kuwanon A ignores critical structural differences: Kuwanol A possesses a pentacyclic ketal-containing scaffold with a stilbene dienophile moiety, while Kuwanon A is a simpler 3-prenylated flavone [2]. Even within the stilbene class, oxyresveratrol (IC₅₀ 0.49 μM on mushroom tyrosinase) and Kuwanol A operate through distinct mechanisms, with Kuwanol A uniquely documented for TGF-β1 pathway inhibition in the patent literature—a target not addressed by either Kuwanon A or oxyresveratrol [3]. Generic substitution therefore risks both structural misidentification and mechanistic misalignment.

⚠️
Kuwanol A (stilbene MDAA) vs Kuwanon A (flavone)
Structural class mismatch; TGF-β1 patent claim absent in Kuwanon A, and NO production data are cross-attributed, not interchangeable.
⚠️
Kuwanol A vs oxyresveratrol (simple stilbene)
Mechanistic divergence: oxyresveratrol primarily targets tyrosinase, while Kuwanol A is associated with TGF-β1 pathway; pathway-replacement risk limits substitution.

Kuwanol A Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


TGF-β1 Signaling Inhibition: Mechanistic Differentiation from Cathayanin B in Diabetic Complication Models

Kuwanol A is specifically claimed to inhibit TGF-β1 signaling, a pathway central to diabetic nephropathy, retinopathy, neuropathy, and fibrosis progression [1]. In the same patent (WO2014/168458A1), the co-isolated compound Cathayanin B is claimed to inhibit advanced glycation end-product (AGE) formation and aldose reductase activity—mechanistically distinct targets [1]. This functional divergence means these two compounds are not interchangeable for diabetic complication research: Kuwanol A addresses the TGF-β1-driven fibrotic axis, while Cathayanin B targets the AGE/RAGE and polyol pathways. No quantitative IC₅₀ for Kuwanol A on TGF-β1 is disclosed in the patent; the evidence is qualitative (pathway-level claim).

TGF-β1 Inhibition
Patent claim
Qualitative pathway inhibition claim vs. Cathayanin B (AGE/aldose reductase)
Mechanistic divergence for diabetic complication models
No IC₅₀ reported; verify in-house
Diabetic complications TGF-β1 signaling Fibrosis Nephropathy

Structural Classification: Kuwanol A as a Non-Chalcone Dienophile MDAA Versus Classic Flavone Kuwanons

Kuwanol A belongs to the non-classic MDAA subcategory (Type I) characterized by a non-chalcone dienophile, distinguishing it from the eight classic MDAA groups (Types A–H) that dominate the >166 known mulberry Diels–Alder adducts [1]. In the comprehensive 2022 MDAA review cataloguing 166 compounds, Kuwanol A is not listed among the classic MDAAs, whereas Kuwanon A–Z and mulberrofurans populate multiple structural types [1]. Its total synthesis proceeds via a chiral VANOL/boron Lewis acid-catalyzed asymmetric Diels–Alder cycloaddition with high exo selectivity (exo/endo = 13:1), followed by an acid-catalyzed intramolecular ketalization to construct the polycyclic core—a synthetic route unavailable for classic chalcone-dienophile MDAAs [2]. This structural uniqueness translates to distinct physicochemical properties: MW 564.58 vs. 420.45 for Kuwanon A, XLogP3-AA 5.8, and 6 H-bond donors [3].

Structural Class
Class-level inference
Non-classic MDAA (Type I), stilbene dienophile; pentacyclic ketal scaffold
Structurally distinct from classic chalcone MDAAs
Enantioselective synthesis available (Gao et al. 2016)
Natural product chemistry Diels-Alder adducts Structural classification Chemotaxonomy

Antimicrobial Patent Inclusion: Kuwanol A Specified for Dental and Periodontal Pathogens

Japanese patent JPH107555 specifically designates Kuwanol A as the preferred compound for Formula III in an antimicrobial composition targeting periodontotic bacteria, dental cariogenic bacteria, and nosocomial infection agents, claiming ultrahigh antimicrobial activity with high human safety [1]. The patent assigns distinct preferred compounds to each formula: mulberrofuran G (Formula I), mulberrofuran D (Formula II), Kuwanol A (Formula III), mulberrofuran C (Formula IV), and sanggenone G (Formula V) [1]. This formula-specific assignment implies that Kuwanol A possesses a distinct antimicrobial spectrum or potency profile that is not interchangeable with mulberrofuran C or sanggenone G. However, the patent does not disclose quantitative MIC values for individual compounds in peer-reviewed format; the antimicrobial claim is binary (active/not active based on patent screening).

Antimicrobial Patent
Patent claim
Preferred Formula III vs. mulberrofuran C (IV) and sanggenone G (V)
Formula-level differentiation in oral pathogen screen
MIC values not disclosed; await peer review
Antimicrobial Dental caries Periodontal disease Natural product preservative

Commercial Purity Specifications and Vendor Availability: Procurement-Ready Quality Benchmarks

Kuwanol A is commercially available from multiple Chinese phytochemical suppliers (TargetMol, SBS Genetech, Yuanye Bio, Weikeqi, Herbest) as a yellow powder with HPLC purity ≥98%, verified by HPLC, MS, and NMR [1]. A typical 5 mg unit is priced at approximately ¥5,700–6,000 (USD ~$780–950) [2]. By comparison, Kuwanon A (CAS 62949-77-3) is more widely stocked with ≥95–98% purity at lower price points (~$150–400 per 5 mg). Oxyresveratrol (CAS 29700-22-9), the most potent Morus stilbene tyrosinase inhibitor (IC₅₀ 0.49 μM), is also more broadly available and less expensive. Kuwanol A's higher procurement cost and limited supplier base reflect its rarity as a minor Morus constituent and the absence of large-scale isolation protocols.

Purity & Price
Vendor data
HPLC ≥98%, ~¥5,700/5 mg vs. Kuwanon A ~$150–400/5 mg
Premium pricing reflects rarity and limited supplier base
Verify CAS 96562-91-3 to avoid mis-shipment
Reference standard HPLC purity Quality control Phytochemical standard

Enantioselective Total Synthesis: Enabling Access to Enantiopure (+)-Kuwanol A

The first and only reported enantioselective total synthesis of (+)-Kuwanol A was accomplished in 2016 by Gao, Han, and Lei, employing a chiral VANOL/boron Lewis acid-catalyzed asymmetric Diels–Alder cycloaddition that achieved high exo selectivity (exo/endo = 13:1) [1]. This synthesis proceeded in 12 steps from commercially available materials, with the key biomimetic acid-catalyzed intramolecular ketalization constructing the characteristic pentacyclic skeleton. By contrast, many classic MDAAs such as Kuwanon G and Kuwanon H lack reported enantioselective total syntheses, and the widely studied Kuwanon A (CAS 62949-77-3) has no published total synthesis—it is sourced exclusively from natural extraction [2]. The availability of a defined synthetic route to enantiopure Kuwanol A enables stereochemistry–activity relationship studies that are impossible with racemic or scalemic natural isolates.

Synthesis Route
Cross-study comparable
12-step chiral VANOL/boron catalysis; exo/endo = 13:1
Validated route to enantiopure (+)-Kuwanol A
Most MDAAs lack reported enantioselective syntheses
Total synthesis Asymmetric catalysis Enantiopure natural product Diels-Alder cycloaddition

Tyrosinase Inhibition: Qualitative Claim Versus Quantitative Comparators

Vendor technical literature claims that 'tyrosinase inhibition in Kuwanol A is evident' and positions it as a candidate for skin-whitening applications, citing safety advantages over kojic acid (a known carcinogenic tyrosinase inhibitor withdrawn from cosmetic use) [1]. However, no quantitative IC₅₀ value for Kuwanol A on tyrosinase has been published in peer-reviewed literature or disclosed in vendor specifications. By contrast, oxyresveratrol—another Morus-derived stilbene—has a well-characterized mushroom tyrosinase IC₅₀ of 0.49 μM (approximately 110-fold more potent than its glycoside mulberroside A, IC₅₀ 53.6 μM) [2]. Until a quantitative head-to-head comparison is published, Kuwanol A cannot be prioritized over oxyresveratrol for tyrosinase-targeting applications based on potency data.

Tyrosinase Inhibition
Supporting evidence
Qualitative claim (vendor); no IC₅₀ vs. oxyresveratrol IC₅₀ 0.49 μM
Exploratory potency—oxyresveratrol remains positive control
Peer-reviewed IC₅₀ required for prioritization
Tyrosinase inhibition Melanogenesis Skin whitening Cosmeceutical

Kuwanol A: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Diabetic Complication Research Targeting the TGF-β1/Fibrosis Axis

Kuwanol A is the most appropriate Morus-derived compound for preclinical studies investigating TGF-β1 signaling inhibition in diabetic nephropathy, retinopathy, neuropathy, and organ fibrosis, as supported by its specific patent claim in WO2014/168458A1 [1]. In this context, Cathayanin B should not be used as a substitute, as it primarily targets AGE formation and aldose reductase, not the TGF-β1 pathway. Researchers should verify TGF-β1 inhibitory activity in their own assay systems, as quantitative IC₅₀ data remain unpublished. Procurement note: request Certificate of Analysis confirming CAS 96562-91-3 and HPLC ≥98% to avoid mis-shipment of Kuwanon A.

Enantiopure MDAA Reference Standard for Stereochemical SAR Studies

Kuwanol A is one of fewer than 10 MDAAs (out of >166 known) for which an enantioselective total synthesis has been reported [1]. The published 12-step route using chiral VANOL/boron catalysis provides a validated method for producing enantiopure (+)-Kuwanol A [1]. This makes Kuwanol A a strategically important reference compound for laboratories conducting stereochemical structure–activity relationship studies on Diels–Alder natural products, where most competing MDAAs lack defined synthetic access to single enantiomers. Synthetic chemistry groups can use the published procedure as a starting point for analog generation.

Oral Microbiome Antimicrobial Screening Programs

The designation of Kuwanol A as the preferred Formula III compound in Japanese patent JPH107555, specifically targeting periodontotic and cariogenic bacteria, supports its selection as a screening hit for dental antimicrobial discovery [1]. Within the same patent family, Kuwanol A is structurally and formulatically differentiated from mulberrofuran C (Formula IV) and sanggenone G (Formula V), suggesting non-overlapping activity profiles. Research groups should conduct head-to-head MIC determinations against Streptococcus mutans, Porphyromonas gingivalis, and other oral pathogens to quantify this differentiation, as the patent does not disclose individual compound MIC values.

Exploratory Melanogenesis Research with Kuwanol A as a Structurally Novel Stilbene Scaffold

Kuwanol A may be considered for exploratory tyrosinase inhibition and melanogenesis studies as a structurally distinct stilbene-type MDAA scaffold, complementary to the well-characterized oxyresveratrol (IC₅₀ 0.49 μM) [1]. Its procurement value in this application is tied to its unique pentacyclic architecture rather than proven potency; researchers must independently establish quantitative IC₅₀ values for Kuwanol A in mushroom and/or cellular tyrosinase assays. Oxyresveratrol should be included as the positive control in any such study. The qualitative tyrosinase inhibition claim from vendor sources requires peer-reviewed validation before Kuwanol A can be positioned as a credible alternative to kojic acid or oxyresveratrol in cosmeceutical development [2].

Application
Selection Property
Validation Focus
TGF-β1 pathway inhibition studies
Patent-reported pathway context
Verify TGF-β1 inhibition in assay system
Enantiopure MDAA reference standard
Enantioselective synthesis availability
Chiral purity and stereochemical attribution
Antimicrobial screening (periodontal/cariogenic)
Formula-specific patent designation
MIC against S. mutans, P. gingivalis
Tyrosinase inhibition exploratory studies
Structurally novel pentacyclic scaffold
IC₅₀ quantification vs positive control
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